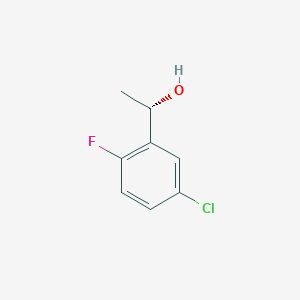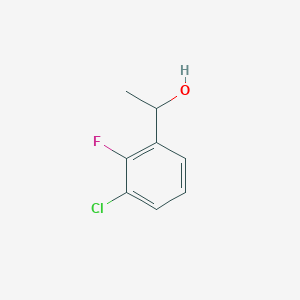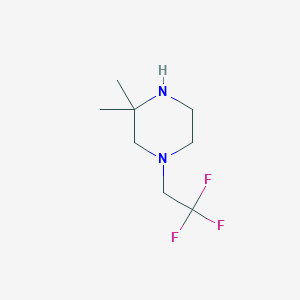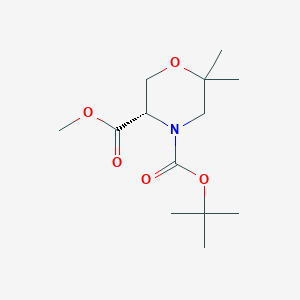
甲基(S)-4-Boc-6,6-二甲基-吗啉-3-羧酸酯
描述
Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate, also known as MDMC, is a chemical compound commonly used in scientific research. It is a derivative of morpholine and is primarily used in the synthesis of peptides and other organic compounds.
科学研究应用
酶促拆分:N-Boc均丙氨酸、均哌啶酸和3-羧甲基-吗啉的甲酯使用伯克霍尔德菌解脂酶催化的水解进行动力学拆分,得到相应酸和残留酯的高对映体过量。该过程对于获得用于药物化学和药物合成的各种应用的对映体纯化合物至关重要 (Pousset 等人,2004).
非对映选择性合成:从L-苯甘氨酸和L-苯丙氨酸甲酯出发,实现了5-取代吗啉-3-膦酸的非对映选择性合成。这突出了该化合物在创造新型膦酸衍生物中的作用,这些衍生物具有各种应用,包括作为潜在药物 (Bonilla-Landa 等人,2014).
肽模拟物化学:合成了对映纯的Fmoc保护吗啉-3-羧酸,证明了与固相肽合成的相容性。这为其在肽模拟物化学中的应用开辟了道路,肽模拟物化学是开发新型治疗剂的关键领域 (Sladojevich 等人,2007).
抗菌和抗缺氧活性:已经合成并测试了包括吗啉衍生物在内的各种化合物,以了解其抗菌和抗缺氧活性。这表明吗啉衍生物在开发具有抗菌和抗缺氧特性的新药中的潜力 https://consensus.app/papers/synthesis-antihypoxic-activity-ukrainets/935c4c520dc752e6b40ed9bdfd2ee00e/?utm_source=chatgpt" target="_blank">(Mar'yasov 等人,2016;Ukrainets 等人,2014)
催化合成应用:该化合物还用于催化合成工艺,证明了其在有机化学和材料科学中的用途 (Fish 等人,2009).
电化学氟化:该化合物已在羧酸的电化学氟化中得到探索,表明其在为各种工业和研究应用开发新型氟化化合物方面具有潜力 (Takashi 等人,1998).
属性
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3S)-6,6-dimethylmorpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXKPFDEGWERL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
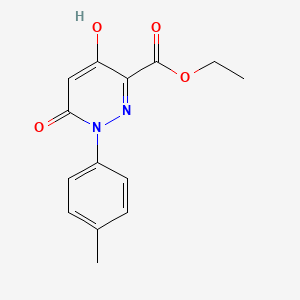
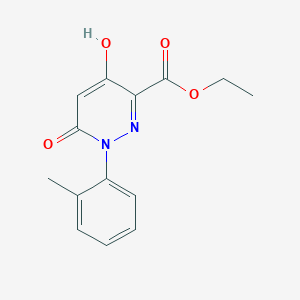
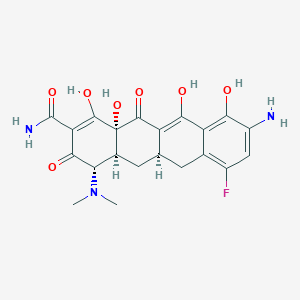
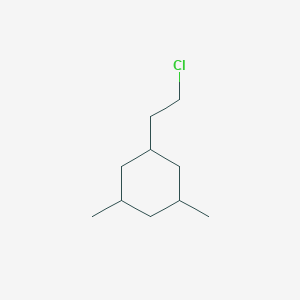


![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
